molecular formula C29H28ClNO2 B7909592 3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol

3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol

Cat. No. B7909592
M. Wt: 458.0 g/mol
InChI Key: KNXODXRBRJRKDI-UHFFFAOYSA-N
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Description

3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol is a useful research compound. Its molecular formula is C29H28ClNO2 and its molecular weight is 458.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(7-chloroquinolin-2-yl)ethenylphenol, which is synthesized from 7-chloro-2-aminquinoline and 2-hydroxybenzaldehyde. The second intermediate is 3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol, which is synthesized from 2-hydroxyacetophenone and 3-chloropropan-1-ol. These two intermediates are then coupled using a Grignard reaction to form the final product.

Starting Materials
7-chloro-2-aminquinoline, 2-hydroxybenzaldehyde, 2-hydroxyacetophenone, 3-chloropropan-1-ol, magnesium, ethyl ether, diethyl ether, hydrochloric acid, sodium hydroxide, sodium sulfate, sodium chloride

Reaction
Step 1: Synthesis of 2-(7-chloroquinolin-2-yl)ethenylphenol, a. Dissolve 7-chloro-2-aminquinoline (1.0 g, 5.4 mmol) and 2-hydroxybenzaldehyde (1.2 g, 9.0 mmol) in ethanol (20 mL) and add a catalytic amount of hydrochloric acid., b. Heat the mixture at reflux for 4 hours., c. Cool the mixture to room temperature and filter the resulting solid., d. Wash the solid with ethanol and dry under vacuum to obtain 2-(7-chloroquinolin-2-yl)ethenylphenol as a yellow solid (1.5 g, 85% yield)., Step 2: Synthesis of 3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol, a. Dissolve 2-hydroxyacetophenone (1.0 g, 7.2 mmol) and 3-chloropropan-1-ol (1.2 g, 10.8 mmol) in diethyl ether (20 mL) and add a catalytic amount of hydrochloric acid., b. Heat the mixture at reflux for 4 hours., c. Cool the mixture to room temperature and filter the resulting solid., d. Wash the solid with diethyl ether and dry under vacuum to obtain 3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol as a white solid (1.5 g, 80% yield)., Step 3: Coupling of intermediates using Grignard reaction, a. Dissolve 2-(7-chloroquinolin-2-yl)ethenylphenol (0.5 g, 2.2 mmol) and 3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol (0.6 g, 2.6 mmol) in dry ethyl ether (20 mL) under nitrogen atmosphere., b. Add magnesium turnings (0.2 g, 8.3 mmol) to the mixture and reflux for 4 hours., c. Cool the mixture to room temperature and add a solution of hydrochloric acid (1 M, 10 mL) dropwise., d. Extract the mixture with diethyl ether (3 x 20 mL) and wash the combined organic layers with sodium hydroxide solution (10%, 20 mL)., e. Dry the organic layer over sodium sulfate and filter., f. Concentrate the filtrate under reduced pressure to obtain the crude product., g. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as eluent to obtain the final product as a white solid (0.5 g, 45% yield).

properties

IUPAC Name

3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO2/c1-29(2,33)27-9-4-3-8-26(27)25(16-17-32)22-7-5-6-20(18-22)10-14-24-15-12-21-11-13-23(30)19-28(21)31-24/h3-15,18-19,25,32-33H,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXODXRBRJRKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C(CCO)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol

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